molecular formula C8H3ClF4O2 B3043890 2-Fluoro-3-(trifluoromethoxy)benzoyl chloride CAS No. 948294-35-7

2-Fluoro-3-(trifluoromethoxy)benzoyl chloride

Cat. No.: B3043890
CAS No.: 948294-35-7
M. Wt: 242.55 g/mol
InChI Key: HTSMSODHCUDYTJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluoro group at the 2-position and a trifluoromethoxy group at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 2-Fluoro-3-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-Fluoro-3-(trifluoromethoxy)benzoic acid.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene are commonly used.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2-Fluoro-3-(trifluoromethoxy)benzoyl chloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis to introduce fluoro and trifluoromethoxy groups into target molecules.

    Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: Used in the development of drug candidates with improved pharmacokinetic properties.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoyl chloride
  • 2-(Trifluoromethyl)benzoyl chloride
  • 3,5-Bis(trifluoromethyl)benzoyl chloride

Uniqueness

2-Fluoro-3-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both a fluoro and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. The trifluoromethoxy group is known for its ability to enhance the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development.

Properties

IUPAC Name

2-fluoro-3-(trifluoromethoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-7(14)4-2-1-3-5(6(4)10)15-8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSMSODHCUDYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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